molecular formula C14H13N B081116 3-[(E)-2-Phenylethenyl]aniline CAS No. 14064-82-5

3-[(E)-2-Phenylethenyl]aniline

Cat. No.: B081116
CAS No.: 14064-82-5
M. Wt: 195.26 g/mol
InChI Key: STNDIHAVRCIBCC-MDZDMXLPSA-N
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Description

3-[(E)-2-Phenylethenyl]aniline is an organic compound that features a phenylethenyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(E)-2-Phenylethenyl]aniline typically involves the reaction of aniline with a suitable phenylethenyl precursor. One common method is the palladium-catalyzed coupling reaction, where aniline reacts with a phenylethenyl halide under palladium catalysis to form the desired product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale palladium-catalyzed reactions, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 3-[(E)-2-Phenylethenyl]aniline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

3-[(E)-2-Phenylethenyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the preparation of complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals

Mechanism of Action

The mechanism by which 3-[(E)-2-Phenylethenyl]aniline exerts its effects involves interactions with various molecular targets. The phenylethenyl group can participate in π-π interactions, while the aniline moiety can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the observed biological effects .

Comparison with Similar Compounds

Uniqueness: 3-[(E)-2-Phenylethenyl]aniline is unique due to the presence of both the phenylethenyl and aniline groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound in various applications .

Properties

IUPAC Name

3-[(E)-2-phenylethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N/c15-14-8-4-7-13(11-14)10-9-12-5-2-1-3-6-12/h1-11H,15H2/b10-9+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STNDIHAVRCIBCC-MDZDMXLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14064-82-5, 61424-28-0
Record name 1-(3-Aminophenyl)-2-phenylethane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014064825
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-((E)-2-Phenylethenyl)aniline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061424280
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Synthesis routes and methods

Procedure details

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